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Compound of Interest

Compound Name: 1,2,3-Trimethyl-4-nitrobenzene

Cat. No.: B074050

An In-depth Technical Guide to 1,2,3-Trimethyl-4-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical
formula, and key physicochemical properties of 1,2,3-trimethyl-4-nitrobenzene. It includes a
detailed, adaptable experimental protocol for its synthesis via the nitration of 1,2,3-
trimethylbenzene (hemimellitene). Furthermore, this document presents a compilation of
predicted and characteristic spectral data, including *H NMR, 13C NMR, FT-IR, and Mass
Spectrometry, to aid in the identification and characterization of this compound. A workflow for
the preliminary screening of nitroaromatic compounds for antimicrobial activity is also
presented, highlighting a potential application relevant to drug development professionals.

Molecular Structure and Chemical Formula

1,2,3-Trimethyl-4-nitrobenzene, an aromatic nitro compound, is characterized by a benzene
ring substituted with three methyl groups at positions 1, 2, and 3, and a nitro group at position
4.

Molecular Formula: CoH11NO2[1]
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IUPAC Name: 1,2,3-trimethyl-4-nitrobenzene[1]

CAS Number: 1128-19-4[1]

Canonical SMILES: CC1=C(C(=C(C=C1)--INVALID-LINK--[O-])C)C[1]
INChl Key: HBPWZZBSVWZXTN-UHFFFAOYSA-N[1]

The spatial arrangement of the substituents on the benzene ring is crucial for its chemical
reactivity and biological activity. The three adjacent methyl groups create a sterically hindered
environment, which can influence the orientation of the nitro group and the overall planarity of
the molecule.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for 1,2,3-trimethyl-4-nitrobenzene is
provided in the tables below. Please note that the NMR data is predicted, as experimental
spectra for this specific isomer are not readily available in public databases.

ble 1: Physicochemical .

Property Value Source
Molecular Weight 165.19 g/mol PubChem[1]
Exact Mass 165.078978594 Da PubChem[1]
XLogP3 3.2 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 1 PubChem

Table 2: Predicted *H NMR Spectral Data (CDCls, 400
MH2z)
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Chemical Shift

Multiplicity Integration Assignment
(ppm)
~7.35 d 1H Ar-H
~7.15 d 1H Ar-H
~2.30 S 3H Ar-CHs
~2.25 S 3H Ar-CHs
~2.20 S 3H Ar-CHs

Note: Predicted using standard NMR prediction tools. Actual chemical shifts and coupling

constants may vary.

Table 3: Predicted **C NMR Spectral Data (CDCIs, 100

MHZz)

Chemical Shift (ppm) Assignment
~148 Ar-C (C-NO2)
~138 Ar-C (C-CHs)
~135 Ar-C (C-CHs)
~133 Ar-C (C-CHs)
~130 Ar-CH

~125 Ar-CH

~20 Ar-CHs

~16 Ar-CHs

~15 Ar-CHs

Note: Predicted using standard NMR prediction tools. Actual chemical shifts may vary.
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Table 4: Characteristic FT-IR and Mass Spectrometry

Data

Spectroscopic Method

Characteristic
Peaks/Fragments

Interpretation

FT-IR

~1550-1475 cm~1 (strong,

asymmetric)

Asymmetric N-O stretch of the
nitro group([2]

~1360-1290 cm~1 (strong,

symmetric)

Symmetric N-O stretch of the
nitro group[2]

~3100-3000 cm~1 (medium)

Aromatic C-H stretch

~2980-2850 cm~1 (medium)

Aliphatic C-H stretch (methyl
groups)

Mass Spectrometry m/z 165 Molecular ion (M+)
m/z 148 [M - OH]*

m/z 119 [M - NO2J*

m/z 91 Tropylium ion ([C7H7]*)

Note: Fragmentation patterns are based on typical behavior of nitroaromatic compounds.

Experimental Protocols: Synthesis of 1,2,3-
Trimethyl-4-nitrobenzene

The following is a detailed experimental protocol for the synthesis of 1,2,3-trimethyl-4-

nitrobenzene via the electrophilic nitration of 1,2,3-trimethylbenzene (hemimellitene). This

protocol is adapted from established procedures for the nitration of similar aromatic

compounds.

Reaction Scheme:

CoHi12 + HNOs3 --(H2S04)--> CoH11NO2 + H20

Materials and Reagents:
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e 1,2 3-Trimethylbenzene (Hemimellitene)
e Concentrated Nitric Acid (70%)

o Concentrated Sulfuric Acid (98%)

e Dichloromethane

» Saturated Sodium Bicarbonate Solution
e Anhydrous Magnesium Sulfate

e Ice

Procedure:

e Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in
an ice-water bath, slowly add 15 mL of concentrated sulfuric acid to 15 mL of concentrated
nitric acid with continuous stirring. The temperature of the mixture should be maintained
below 10 °C.

e Reaction: In a separate flask, dissolve 10 g of 1,2,3-trimethylbenzene in 50 mL of
dichloromethane and cool the solution in an ice-water bath.

» Slowly add the pre-cooled nitrating mixture dropwise to the solution of 1,2,3-
trimethylbenzene over a period of 30 minutes, ensuring the reaction temperature does not
exceed 10 °C.

 After the addition is complete, continue stirring the reaction mixture in the ice bath for an
additional hour.

e Remove the ice bath and allow the reaction to stir at room temperature for another hour.

o Work-up: Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice
and stir until all the ice has melted.

o Transfer the mixture to a separatory funnel and separate the organic layer.
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» Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium
bicarbonate solution, and finally with 100 mL of brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent
under reduced pressure using a rotary evaporator.

 Purification: The crude product can be purified by column chromatography on silica gel using
a hexanel/ethyl acetate gradient to yield pure 1,2,3-trimethyl-4-nitrobenzene.

Safety Precautions: This reaction is highly exothermic and involves the use of strong acids. It
should be performed in a well-ventilated fume hood with appropriate personal protective
equipment, including safety goggles, gloves, and a lab coat.

Potential Biological Activity and Screening
Workflow

Nitroaromatic compounds have been reported to exhibit a range of biological activities,
including antimicrobial properties.[3] The nitro group can be enzymatically reduced within
microbial cells to form reactive nitroso and hydroxylamine intermediates, which can lead to
cellular damage and death.[1] Given the interest in developing new antimicrobial agents, a
general workflow for screening compounds like 1,2,3-trimethyl-4-nitrobenzene for such
activity is presented below.

Secondary Assays.

Click to download full resolution via product page
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Caption: A generalized workflow for the discovery and preclinical development of novel
antimicrobial agents.

This workflow outlines a systematic approach, starting from a primary screen to identify active
compounds, followed by secondary assays to assess toxicity and elucidate the mechanism of
action. Promising "hit" compounds can then proceed to lead optimization, where structure-
activity relationships are studied to improve efficacy and safety profiles before in vivo testing.

Conclusion

This technical guide provides essential information on 1,2,3-trimethyl-4-nitrobenzene for
researchers and professionals in the chemical and pharmaceutical sciences. The detailed
molecular structure, physicochemical properties, and spectral data serve as a valuable
reference for its identification and characterization. The provided synthesis protocol offers a
practical starting point for its preparation in a laboratory setting. Furthermore, the outlined
screening workflow for antimicrobial activity highlights a potential avenue for the investigation
of this and related nitroaromatic compounds in the context of drug discovery. Further
experimental validation of the predicted spectral data and exploration of its biological activities
are encouraged to fully elucidate the potential of this molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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